2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a pent-4-ynoic acid group, making it a unique structure in organic chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid is the thiol group in biomolecules . The compound contains a maleimide group that is known to react with the thiol group .
Mode of Action
The maleimide group in the compound forms a covalent bond with the thiol group in biomolecules . This interaction results in the connection of the biomolecule with a thiol, thereby modifying its function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of the maleimide group with the thiol group could be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of 1H-pyrrole-2,5-diones, which include this compound, have wide practical applications due to the presence of two important structural fragments: an activated double bond and an imide group . These structures allow them to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and undergo facile polymerization and copolymerization with various unsaturated compounds .
Molecular Mechanism
It is known that the maleimide group in this compound can react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol . More detailed studies are needed to fully understand how this compound exerts its effects at the molecular level.
Preparation Methods
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid typically involves the reaction of maleimide derivatives with acetylenic compounds under specific conditions . One common method includes the use of maleimide and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Chemical Reactions Analysis
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid can be compared with other similar compounds, such as:
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile: This compound has a similar pyrrole ring structure but with a benzonitrile group instead of a pent-4-ynoic acid group.
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: This compound features an ethyl acetate group in place of the pent-4-ynoic acid group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)pent-4-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-2-3-6(9(13)14)10-7(11)4-5-8(10)12/h1,4-6H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSUTUWISGBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544622-02-7 |
Source
|
Record name | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.